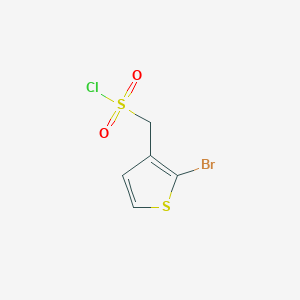

(2-Bromothiophen-3-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Bromothiophen-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1935091-96-5 . It has a molecular weight of 275.57 .

Molecular Structure Analysis

The InChI code for “(2-Bromothiophen-3-yl)methanesulfonyl chloride” is1S/C5H4BrClO2S2/c6-5-4 (1-2-10-5)3-11 (7,8)9/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Reactions

Methanesulfonyl chloride is a versatile reagent in organic synthesis, offering applications in the synthesis of RNA-cleaving DNA enzymes through solvolytic reactions. It participates in general base-catalyzed and/or S_N2 reaction mechanisms, with kinetic solvent isotope effects supporting this proposed mechanism (Choi et al., 2000). Its molecular structure has been studied by electron diffraction, providing insights into its reactivity and interaction with other molecules (Hargittai & Hargittai, 1973).

Catalysis and Material Science

Methanesulfonyl chloride is utilized in the synthesis of highly reactive methanesulfonates, which demonstrate applications in solvolysis reactions. This highlights its role in understanding and improving reaction mechanisms in organic synthesis (Bentley et al., 1994). Additionally, it forms an ionic liquid with AlCl3, showing potential in the electrochemical properties study of vanadium pentoxide films, which are of interest for energy storage applications (Su et al., 2001).

Environmental and Biochemical Studies

In environmental science, methanesulfonic acid, closely related to methanesulfonyl chloride, is a significant compound in the biogeochemical cycling of sulfur. Its metabolism by diverse aerobic bacteria as a sulfur source has been documented, although it is not utilized by anaerobes for sulfur or as a methanogenic substrate. This highlights its environmental relevance and the microbial pathways involved in sulfur cycling (Kelly & Murrell, 1999).

Medicinal Chemistry Applications

Methanesulfonyl chloride is also crucial in medicinal chemistry, where it is used in the Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles. This method eliminates concerns over genotoxic impurities that can arise from traditional syntheses, showcasing its importance in the synthesis of safer pharmaceuticals (Rosen et al., 2011).

properties

IUPAC Name |

(2-bromothiophen-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClO2S2/c6-5-4(1-2-10-5)3-11(7,8)9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCQITRALDHZGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CS(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2610592.png)

![ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2610593.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2610602.png)

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide](/img/structure/B2610604.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2610605.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2610606.png)

![2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610608.png)

![N-cyano-N-{[2-(2,6-difluorophenyl)-1,3-oxazol-4-yl]methyl}aniline](/img/structure/B2610610.png)

![(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2610611.png)

![3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2610613.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2610614.png)